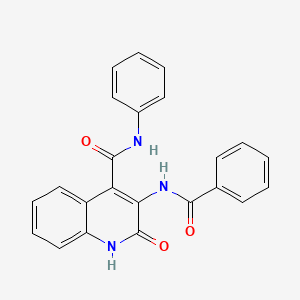
3-苯甲酰胺基-2-氧代-N-苯基-1H-喹啉-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
科学研究应用
3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It has been explored for its therapeutic potential, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amide and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline carboxamides .
生物活性
3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide is a synthetic compound belonging to the quinoline carboxamide class, which has garnered attention for its potential therapeutic applications. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide can be represented as follows:
This structure features a quinoline backbone with a benzamide substituent, which is crucial for its biological activity. The compound's IUPAC name is derived from its structural components, indicating the presence of both an amide and a quinoline moiety.
Biological Activity
The biological activity of 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide has been explored in various studies, revealing its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that compounds similar to 3-benzamido derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoline derivatives can inhibit tubulin polymerization, leading to cancer cell death. The IC50 values for related compounds have been reported in the low micromolar range, suggesting strong anticancer properties .
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one | OVCAR-3 (xenograft) | 0.37 |
| 3-benzamido derivative | Various | TBD |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study evaluating the antibacterial activity of quinoline derivatives found that certain modifications enhanced their efficacy against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 3-benzamido derivative | Staphylococcus aureus | TBD |
| 2-(2-nitrophenyl)-quinoline | Escherichia coli | TBD |
The mechanism by which 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide exerts its biological effects is primarily through interaction with cellular targets such as enzymes and receptors involved in cell proliferation and survival. These interactions may lead to the modulation of signaling pathways critical for cancer progression and microbial resistance.
Case Studies
Several case studies have highlighted the potential therapeutic applications of quinoline derivatives:
- Antitumor Studies : In vivo studies demonstrated that quinoline derivatives significantly extended the lifespan of tumor-bearing mice compared to controls, indicating their potential as anticancer agents .
- Antimycobacterial Activity : A series of quinolinone-thiosemicarbazone hybrids were designed based on QSAR studies, showing promising anti-tuberculosis activity against various strains of Mycobacterium tuberculosis .
属性
IUPAC Name |
3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-21(15-9-3-1-4-10-15)26-20-19(22(28)24-16-11-5-2-6-12-16)17-13-7-8-14-18(17)25-23(20)29/h1-14H,(H,24,28)(H,25,29)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSFFTJBVGXKHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3NC2=O)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














